molecular formula C22H26BrNO5 B11387248 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11387248
M. Wt: 464.3 g/mol
InChI Key: RAEHSZXLMIAKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bromine atom at the 2-position and two distinct nitrogen-bound groups: a tetrahydrofuran-2-ylmethyl (THF-methyl) moiety and a 3,4,5-trimethoxybenzyl group. The THF-methyl group may improve solubility due to its oxygen-containing heterocycle.

Properties

Molecular Formula

C22H26BrNO5

Molecular Weight

464.3 g/mol

IUPAC Name

2-bromo-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H26BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-16-7-6-10-29-16)22(25)17-8-4-5-9-18(17)23/h4-5,8-9,11-12,16H,6-7,10,13-14H2,1-3H3

InChI Key

RAEHSZXLMIAKAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps:

    Formation of Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to form the tetrahydrofuran-2-ylmethyl group.

    Attachment of Trimethoxybenzyl Group: The trimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using a trimethoxybenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide exhibit significant antimicrobial properties. The evaluation of various derivatives has shown promising results against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria as well as fungal species. The results are summarized in Table 1 below:

CompoundMIC (µM)Bacterial StrainsFungal Strains
N11.27Bacillus subtilisCandida albicans
N81.43Escherichia coliAspergillus niger
N222.60Klebsiella pneumoniae-

These findings suggest that certain derivatives can effectively inhibit microbial growth, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been investigated. Studies focusing on its effect against human colorectal carcinoma cell lines have shown that specific derivatives demonstrate significant cytotoxicity.

Case Study: Anticancer Screening
A detailed evaluation of synthesized benzamide derivatives against HCT116 cell lines revealed the following IC50 values:

CompoundIC50 (µM)
N95.85
N184.53
Standard (5-FU)9.99

The results indicate that compounds N9 and N18 are more potent than the standard drug 5-Fluorouracil, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the trimethoxybenzyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity Structural Distinctions vs. Target Compound References
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl, 3,4,5-trimethoxybenzamide 380.23 Anticancer (implied by crystal studies) Lacks THF-methyl group; single N-substitution
N-(2-(3,4,5-Trimethoxybenzyl)benzoxazole-5-yl) benzamide Benzoxazole ring, 3,4,5-trimethoxybenzyl ~450 (estimated) Selective COX-2 inhibition Benzoxazole replaces bromobenzamide; no THF-methyl group
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide Pyrimidine ring, 3,4,5-trimethoxyphenylamino, bromine on pyrimidine 489.32 Kinase inhibition (SBI-0206965) Bromine on pyrimidine; no THF-methyl or benzyl groups
4-Bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide Fluorine at 2-position, THF-methyl 302.14 Unknown (structural analog) Lacks 3,4,5-trimethoxybenzyl; fluorine instead of bromine
4-Bromo-N-(2-nitrophenyl)benzamide Nitrophenyl group 335.15 Structural studies Nitro group (electron-withdrawing) vs. methoxy (electron-donating)

Key Findings:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzyl group is critical in COX-2 inhibition, as seen in benzoxazole derivatives . Bromine placement matters: Bromine on the benzamide core (target compound) vs. pyrimidine () alters electronic properties and target specificity .

Solubility and Pharmacokinetics :

  • The THF-methyl group in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) .
  • Fluorine substitution () may increase metabolic stability but reduce binding affinity compared to bromine .

Synthetic Routes: The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), similar to methods for 2-amino-N-substituted-5-bromobenzamides . In contrast, pyrimidine-containing analogs () require nucleophilic substitutions on heterocyclic cores .

Biological Activity

The compound 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom , a tetrahydrofuran moiety , and a trimethoxybenzyl group , which contribute to its unique properties. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of benzamide derivatives, including compounds similar to this compound. For instance, certain benzimidazole derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/ml . Although specific data for the compound is limited, its structural similarity to effective antimicrobial agents suggests potential efficacy.

Anticancer Activity

Benzamide derivatives have been explored for their anticancer properties. Research indicates that some benzamide compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving epigenetic modifications and downregulation of key proteins involved in cell growth . The compound's structure may allow it to interact with similar pathways, warranting further investigation into its anticancer potential.

Enzyme Inhibition

The compound's design suggests it could act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as cancer cells.

Case Studies and Research Findings

  • Antibacterial Screening : A study on related benzamide compounds revealed that modifications at the benzyl position significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Mechanisms : In vitro studies on benzamide derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism highlights the potential for 2-bromo-N-(tetrahydrofuran-2-ylmethyl)-N-(3,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.